N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. This compound is known for its stability and ability to form complexes with various metal ions, making it significant in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be catalyzed by acids to increase the yield and reaction rate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, altering their activity. The compound’s hydrazone moiety allows it to participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its bulky tert-butyl groups, which provide steric hindrance and enhance the stability of its metal complexes. This makes it particularly useful in applications requiring robust and stable coordination compounds .
Properties
Molecular Formula |
C21H27N3O2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H27N3O2/c1-20(2,3)15-11-14(12-16(18(15)25)21(4,5)6)13-23-24-19(26)17-9-7-8-10-22-17/h7-13,25H,1-6H3,(H,24,26)/b23-13+ |
InChI Key |
UZSURYUEPGHCOB-YDZHTSKRSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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